molecular formula C16H18ClNO B1439704 3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride CAS No. 1185008-26-7

3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride

Cat. No. B1439704
M. Wt: 275.77 g/mol
InChI Key: JBICWZOEVJAQPQ-UHFFFAOYSA-N
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Description

The compound “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound is characterized by a biphenyl group attached to the pyrrolidine ring via an oxygen atom .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is not explicitly mentioned in the available resources.


Molecular Structure Analysis

The molecular structure of “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride” is characterized by a pyrrolidine ring, a type of nitrogen heterocycle. The pyrrolidine ring is attached to a biphenyl group via an oxygen atom . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

  • Medicinal Chemistry

    • Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
    • The pyrrolidine ring is one of the nitrogen heterocycles used widely due to its efficient exploration of the pharmacophore space, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage .
    • Pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been reported in the literature from 2015 to date .
  • Biological Activities

    • Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
  • Pharmacotherapy

    • Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents .
    • These are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .
  • Drug Discovery

    • SAR studies revealed that the oxybenzyl pyrrolidine acid series offered the best balance of PPARα/γ functional activities .
    • The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .
    • N-carbamoyl and N-aryl-substituted oxybenzyl pyrrolidine acid analogs have been studied .
  • Inhibitor Development

    • Compounds with pyrrolidine core skeletons were discovered to be promising candidates against xL3 motility (IC 50 = 0.78 µM for each), whereas compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC 50 = 3.2 µM) .
    • These compounds exhibited good selectivity against mammalian epithelial cells with limited toxicity .
  • Natural Biomolecules

    • Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole .
    • These metal complexes play a vital role in a living system like photosynthesis, oxygen carrier, as well storage, and redox cycling reactions .
  • Pyrrolidine-2,5-dione in Drug Discovery

    • Pyrrolidine-2,5-dione is a versatile scaffold, as demonstrated by Oktay et al. who prepared a series of 3-chloro-1-aryl pyrrolidine-2,5-diones evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II .
    • Both isoenzymes are involved in several diseases, such as retinal and other disorders .
  • Antimicrobial and Antiviral Activities

    • Some pyrrolidine derivatives are known to have antibacterial, antifungal, and antiviral activities .
    • Compounds 25a (2-CH 3) and 25b (3-OCH 3) were discovered to be promising candidates against xL3 motility (IC 50 = 0.78 µM for each), whereas compound 25c (4-I) was identified as an efficient inhibitor of L4 development (IC 50 = 3.2 µM) .
    • Moreover, these compounds exhibited good selectivity against mammalian epithelial cells with limited toxicity .
  • Anticancer and Anti-inflammatory Activities

    • Pyrrolidine derivatives are also known to have anticancer and anti-inflammatory activities .
    • The combination of different pharmacophore in a pyrrole and pyrrolidine ring system has led to more active compounds .
  • Anticonvulsant and Cholinesterase Inhibition Activities

    • Pyrrolidine derivatives have been reported to have anticonvulsant and cholinesterase inhibition activities .
    • These compounds continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
  • Antioxidant Activities

    • Some pyrrolidine derivatives are known to have antioxidant activities .
    • These compounds play a key role in pharmacotherapy, making them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
  • Carbonic Anhydrase Inhibition Activities

    • Pyrrolidine derivatives have been reported to have carbonic anhydrase inhibition activities .
    • These compounds are significant as fundamental components of the skeletal structure .

Future Directions

Pyrrolidine and its derivatives, including “3-([1,1’-Biphenyl]-4-yloxy)pyrrolidine hydrochloride”, have shown promise in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on exploring the potential therapeutic applications of these compounds and optimizing their synthesis processes .

properties

IUPAC Name

3-(4-phenylphenoxy)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO.ClH/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)18-16-10-11-17-12-16;/h1-9,16-17H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBICWZOEVJAQPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-([1,1'-Biphenyl]-4-yloxy)pyrrolidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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